molecular formula C12H15N5O2 B5805066 N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide

N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide

Cat. No. B5805066
M. Wt: 261.28 g/mol
InChI Key: FDCDWKYKHGCICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide, also known as ETAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETAP belongs to the class of tetrazole compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-1β. This compound may also modulate the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. This compound has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, this compound has been shown to reduce the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several areas of future research for N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide. One area of interest is the development of more potent and selective this compound analogs, which may have improved therapeutic properties. Another area of interest is the investigation of the role of this compound in modulating the immune response, particularly in the context of autoimmune diseases. Finally, the potential use of this compound in the treatment of neuropathic pain warrants further investigation.

Synthesis Methods

N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide can be synthesized through a multistep process, starting with the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. The resulting acid is then converted to its corresponding acid chloride, which is reacted with sodium azide to form the tetrazole ring. Finally, the tetrazole ring is reacted with ethylamine to form this compound.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neuropathic pain, as well as its ability to modulate the immune response.

properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-3-17-15-12(14-16-17)13-11(18)8-19-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCDWKYKHGCICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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